molecular formula C7H7ClS B1216582 3-Chlorothioanisole CAS No. 4867-37-2

3-Chlorothioanisole

Cat. No. B1216582
CAS RN: 4867-37-2
M. Wt: 158.65 g/mol
InChI Key: PTGSDZVASWKUHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Chlorothioanisole often involves complex reactions. For instance, tert-Butyl hydroperoxide-initiated radical cyclization of 2-alkynylthioanisoles with sulfinic acids leads to the formation of 3-(arylsulfonyl)benzothiophenes, demonstrating the versatile methods in synthesizing thiophene derivatives under mild conditions (Jian Xu et al., 2017).

Molecular Structure Analysis

The molecular structure and conformation of compounds akin to 3-Chlorothioanisole, such as 3-chloro-5-fluoroanisole, have been explored using techniques like resonant two-photon ionization spectroscopy and theoretical calculations. These studies reveal the stability of different rotamers in various states, providing insights into the structural dynamics of chlorothioanisoles (Lijuan Zhang et al., 2013).

Chemical Reactions and Properties

The photochemistry of chlorothioanisoles involves complex reactions, such as the heterolytic fragmentation of the triplet state leading to arylation reactions. This process underscores the intricate chemical behavior of chlorothioanisoles in various solvents and the potential for creating new chemical bonds (S. Lazzaroni et al., 2007).

Physical Properties Analysis

Analyzing the physical properties of compounds related to 3-Chlorothioanisole, such as their spectroscopic characteristics and ionization energies, sheds light on their stability and behavior under different conditions. For example, studies on cis- and trans-3-Chlorothioanisole reveal their distinct spectroscopic features and the effects of rotamerism on their physical properties (Zhe Zhang et al., 2022).

Chemical Properties Analysis

The chemical properties of 3-Chlorothioanisole derivatives, such as their reactivity in nucleophilic substitution reactions, have been explored to understand their unique behavior. For instance, the unusual reactivity of chlorinated pentafluorosulfanylpropene in reactions with nucleophiles highlights the complexity of chemical interactions involving chlorothioanisole derivatives (I. Trushkov & V. Brel, 2005).

Scientific Research Applications

Photoionization Spectroscopic Studies

  • Study : "Photoionization Spectroscopic and Theoretical Study on the Molecular Structures of cis- and trans-3-Chlorothioanisole" (Zhang, Du, Hou, & Gao, 2022).
  • Application : This research focuses on the molecular structures of cis- and trans-3-Chlorothioanisole (3ClTA) using resonance-enhanced two-photon ionization and mass-analyzed threshold ionization spectra. The study is crucial for understanding the conformation, substitution, and isotope effects on the molecular structure of 3ClTA, which has applications in chemical analysis and molecular spectroscopy.

Photochemical Arylation Reactions

  • Study : "Photochemical Arylation Reactions by 4‐Chlorothioanisole" (Lazzaroni, Dondi, Fagnoni, & Albini, 2007).
  • Application : This study investigates the photochemistry of 4-chlorothioanisole, closely related to 3-Chlorothioanisole, in various solvents. The research has implications for developing new arylation reactions in synthetic chemistry, providing insights into the creation of new compounds through photochemical processes.

Atmospheric Chemistry

  • Study : "The role of chlorine in global tropospheric chemistry" (Wang et al., 2019).
  • Application : Although this study doesn't directly involve 3-Chlorothioanisole, it provides insight into the role of chlorine-containing compounds in atmospheric chemistry. Understanding the behavior of chlorinated compounds like 3-Chlorothioanisole in the atmosphere is crucial for assessing environmental impacts and potential applications in atmospheric studies.

Chemical Interaction and Toxicity

  • Study : "Estimation of toxicity of chemical mixtures through modeling of chemical interactions" (Mumtaz et al., 1998).
  • Application : This research offers a framework for understanding the toxicity and interactions of chemical mixtures, including compounds like 3-Chlorothioanisole. It's vital for safety assessments in chemical industries and environmental studies.

Safety And Hazards

When handling 3-Chlorothioanisole, it is advised to avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion, it is advised to rinse the mouth with water and not to induce vomiting . Immediate medical attention should be sought .

properties

IUPAC Name

1-chloro-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGSDZVASWKUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197575
Record name 3-Chlorophenyl methyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorothioanisole

CAS RN

4867-37-2
Record name 1-Chloro-3-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4867-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorophenyl methyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004867372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4867-37-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chlorophenyl methyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
Z Zhang, Y Du, GL Hou, H Gao - ACS omega, 2022 - ACS Publications
Resonance-enhanced two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectra are measured for the cis- and trans-3-chlorothioanisole (3ClTA). The first …
Number of citations: 1 pubs.acs.org
Z Zhang, M Li, GL Hou, H Gao - The Journal of Physical Chemistry …, 2022 - ACS Publications
… S 0 and D 0 states, while it is slightly distorted in the S 1 state; (11) stable planar cis- and trans-rotamers were observed in each of the S 0 , S 1 , and D 0 states for 3-chlorothioanisole (…
Number of citations: 4 pubs.acs.org
L Rimkute, A Ziemys, J Kulys - Science Direct Working Paper, 2004 - papers.ssrn.com
Docking modeling was used to explore the mechanism of peroxidase-catalyzed asymmetric thioanisole oxidation and the influence of particular substitutes to enantioselectivity. The …
Number of citations: 2 papers.ssrn.com
A Mahammed, Z Gross - Journal of the American Chemical …, 2005 - ACS Publications
… The enantiomeric sulfoxides from ethylphenylsulfide, p-tolylsulfide, 4-fluorothioanisole, 3-bromothioanisole, and 3-chlorothioanisole were eluted with 90% hexane and 10% isopropyl …
Number of citations: 326 pubs.acs.org
M Hojjati, T Haghighi - Analytical and Bioanalytical Chemistry …, 2020 - analchemres.org
A simple and solvent-minimized sample preparation technique based on hollow fibre-protected liquid-phase micro-extraction has been developed for extraction of fifteen organic …
Number of citations: 3 www.analchemres.org
Y Chen, J Zhuo, D Zheng, S Tian, Z Li - Journal of Molecular Catalysis B …, 2014 - Elsevier
In this paper, the ability of Pseudomonas monteilii to selectively oxidize aryl sulfides has been investigated. Especially, a toluene-degrading strain, P. monteilii (CCTCC M2013683), was …
Number of citations: 33 www.sciencedirect.com
B Summers - 2014 - etheses.whiterose.ac.uk
The Baeyer-Villiger reaction is a key reaction in organic synthesis, due to the utility of the addition of an oxygen atom adjacent to a carbonyl group. This reaction is also useful in an …
Number of citations: 1 etheses.whiterose.ac.uk
C Cui, H Lin, W Pu, C Guo, Y Liu, XQ Pei… - Applied Biochemistry and …, 2021 - Springer
… The relative activity of BrSMO was the highest toward thioanisole (9a), followed by 3-chlorothioanisole (11a) and 4-bromothioanisole (15a). The product yields of 9a, 11a, 12a, and 15a …
Number of citations: 3 link.springer.com
K Ngo - 2022 - search.proquest.com
Interest in efficient protocols for obtaining sulfonium salts are stemmed from their tremendous applications. Arylsulfonium salts are highly photosensitive and are well known for their …
Number of citations: 2 search.proquest.com
S Mousa - 2009 - search.proquest.com
The objectives of this study were two-fold: firstly to add to existing knowledge about the reaction of peracid with both iodide and sulfides in the presence of micelles (anionic and non-…
Number of citations: 5 search.proquest.com

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